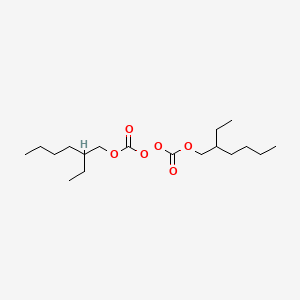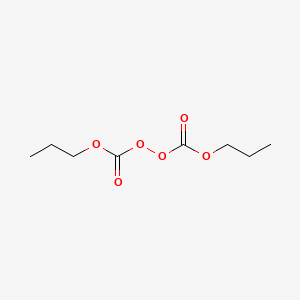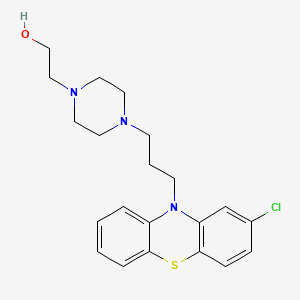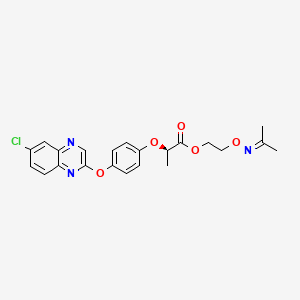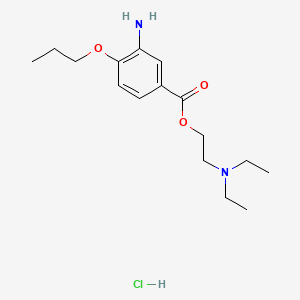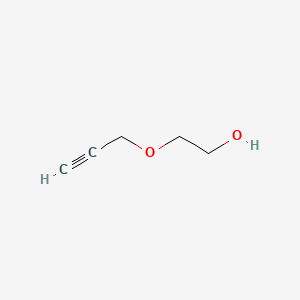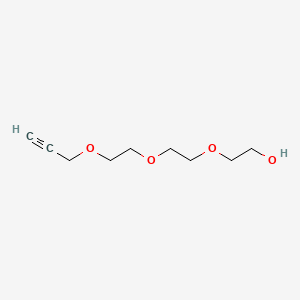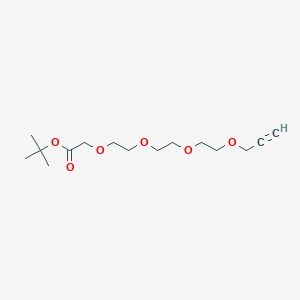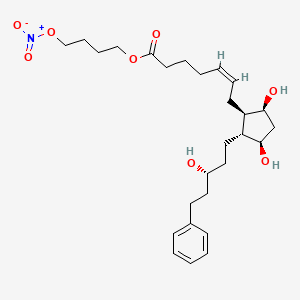
Latanoprostene BUNOD
概要
説明
Latanoprostene Bunod (also known as LBN) is an ophthalmic drug used to lower pressure inside the eye that is caused by open-angle glaucoma or ocular (eye) hypertension . It is a nitric oxide (NO)-donating prostaglandin analogue . It was approved in the United States in 2017 for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
The synthesis of Latanoprostene Bunod involves several chemical reactions. For instance, the compound of formula (3) was dissolved in dimethylformamide, and potassium carbonate and 1,4-dibromobutane were added thereto, followed by heating and stirring at about 40 to 50 °C for about 2 hours .
Molecular Structure Analysis
Latanoprostene Bunod has a molecular formula of C27H41NO8 . It has a double-bond stereo with 5 of 5 defined stereocentres . The molecular weight is 507.62 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Latanoprostene Bunod are complex. For example, HPLC analysis of the crude Latanoprostene Bunod composition showed that it comprises 1.4% compound LB-dimer, 2.38% 5,6-trans isomer of latanoprostene bunod, and 0.05% 15S-latanoprostene bunod, aside from residual solvents and 1,4-butanediol dinitrate .
Physical And Chemical Properties Analysis
Latanoprostene Bunod has a density of 1.2±0.1 g/cm3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 136.1±0.3 cm3, and a polar surface area of 142 Å2 .
科学的研究の応用
Treatment of Glaucoma
Latanoprostene Bunod is primarily used in the treatment of open-angle glaucoma or ocular hypertension by reducing intraocular pressure (IOP). It has been shown to be effective when dosed once daily in the evening .
Improving Ocular Blood Flow
Research suggests that Latanoprostene Bunod may improve nailfold capillary blood flow, which could have implications for ocular blood flow and health .
Nitric Oxide Donation
The compound has a nitric oxide (NO)-donating moiety, which is believed to contribute to its efficacy in treating glaucoma by increasing aqueous humor outflow through the uveoscleral and trabecular routes .
Potential in Treating Ocular Diseases
The success of Latanoprostene Bunod in glaucoma treatment paves the way for further research into NO-donating compounds and their potential applications in treating various ocular diseases, such as age-related macular degeneration .
Comparative Efficacy
Latanoprostene Bunod has been compared with other glaucoma medications such as beta-blockers, α-adrenergic agonists, and carbonic anhydrase inhibitors, showing more efficacy in reducing IOP at 3 months .
Global Approbation
The safety and efficacy of Latanoprostene Bunod have received approval for commercialization in six different countries, highlighting its global acceptance as a treatment option .
作用機序
Target of Action
Latanoprostene Bunod (LBN) is a prostaglandin F2-alpha analog . Its primary targets are the trabecular meshwork and the uveoscleral pathways in the eye . These structures play a crucial role in regulating intraocular pressure by controlling the outflow of aqueous humor .
Mode of Action
LBN is metabolized in the eye into two active components: latanoprost acid and butanediol mononitrate . The latanoprost acid is thought to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral routes . The butanediol mononitrate releases nitric oxide (NO), which is proposed to induce relaxation effects in tissue/cells .
Biochemical Pathways
LBN affects two primary biochemical pathways. The latanoprost acid component enhances uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . The NO-donating moiety enhances trabecular meshwork/Schlemm’s canal outflow by inducing cytoskeletal relaxation via the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway .
Pharmacokinetics
Upon topical administration at the ocular surface, LBN undergoes rapid carboxyl ester hydrolysis by endogenous corneal esterases into latanoprost acid and butanediol mononitrate . The rapid metabolism and the dual-action mechanism of LBN contribute to its bioavailability and efficacy in reducing intraocular pressure .
Action Environment
The action of LBN is influenced by the ocular environment. The presence of endogenous corneal esterases is crucial for the metabolism of LBN into its active components . Additionally, the effectiveness of LBN can be influenced by factors such as the patient’s age, the severity of the condition, and the presence of other ocular diseases .
Safety and Hazards
特性
IUPAC Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMMUBRQUFEAH-UIEAZXIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027765 | |
| Record name | Latanoprostene bunod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor. | |
| Record name | Latanoprostene bunod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Latanoprostene BUNOD | |
CAS RN |
860005-21-6 | |
| Record name | Latanoprostene bunod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latanoprostene BUNOD [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprostene bunod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latanoprostene bunod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROSTENE BUNOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Latanoprostene Bunod (LBN) exert its therapeutic effect in glaucoma?
A1: LBN is a dual-acting compound that lowers intraocular pressure (IOP) through two distinct mechanisms. [] First, it is metabolized into Latanoprost acid, which enhances uveoscleral outflow of aqueous humor by interacting with prostaglandin FP receptors and promoting remodeling of the ciliary muscle's extracellular matrix. [, , ] Second, the nitric oxide (NO)-donating moiety of LBN, Butanediol mononitrate, releases NO upon metabolism. This NO enhances trabecular meshwork/Schlemm's canal outflow by activating the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway, leading to relaxation of trabecular meshwork cells. [, , ]
Q2: Can you elaborate on the role of NO in LBN's IOP-lowering effect?
A2: Studies have shown that LBN increases cGMP levels in the trabecular meshwork, which is indicative of NO release and activation of the sGC-cGMP pathway. [, ] This NO-mediated relaxation of trabecular meshwork cells reduces outflow resistance and contributes to the overall IOP-lowering effect of LBN. []
Q3: Does LBN affect both the uveoscleral and trabecular meshwork outflow pathways equally?
A3: While LBN demonstrably impacts both outflow pathways, research suggests that the NO-mediated effect on trabecular outflow may be responsible for the additional IOP reduction observed with LBN compared to Latanoprost alone. [, ]
Q4: Are there any studies directly measuring NO release from LBN in ocular tissues?
A4: Yes, a study using a NO-selective electrode in ex vivo cultured human corneoscleral segments directly measured NO release following LBN treatment. [] This study confirmed that LBN releases NO in ocular tissues, supporting its proposed dual mechanism of action.
Q5: What is the molecular structure of LBN?
A5: LBN is a complex molecule consisting of Latanoprost acid linked to a Butanediol mononitrate moiety. Unfortunately, the provided research abstracts do not contain the specific molecular formula, weight, or spectroscopic data.
Q6: How does the structure of LBN relate to its dual mechanism of action?
A6: The structure of LBN is essentially Latanoprost acid coupled to a NO-donating group (Butanediol mononitrate). This design allows for the release of both Latanoprost acid, which acts on the uveoscleral pathway, and NO, which targets the trabecular meshwork. [, ]
Q7: Have there been any studies exploring Structure-Activity Relationships (SAR) for LBN or similar compounds?
A7: While the provided abstracts do not delve into specific SAR studies for LBN, the development of NCX 470, a NO-donating derivative of Bimatoprost, suggests ongoing research into optimizing the structure of NO-donating prostaglandin analogs for enhanced IOP lowering. []
Q8: What is the clinical evidence supporting the efficacy of LBN in lowering IOP?
A8: Several clinical trials, including APOLLO, LUNAR, VOYAGER, and CONSTELLATION, have demonstrated the efficacy of LBN 0.024% in reducing IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , , , , ]
Q9: How does the IOP-lowering efficacy of LBN compare to other glaucoma medications?
A9: Clinical trials have shown LBN 0.024% to be more effective at lowering IOP than both Latanoprost 0.005% and Timolol 0.5%. [, , , , ] Meta-analyses have also indicated superior IOP reduction with LBN compared to Timolol and Latanoprost over a three-month period. []
Q10: Are there long-term data available on the efficacy and safety of LBN?
A10: Yes, several studies have examined the long-term effects of LBN. Open-label safety extension phases of the APOLLO, LUNAR, and JUPITER trials demonstrated sustained IOP reduction and a favorable safety profile with LBN treatment for up to 12 months. [, ]
Q11: What is the safety profile of LBN based on clinical trials?
A11: LBN has been shown to be generally well-tolerated in clinical trials, with a safety profile similar to other prostaglandin analogs. [, , ] The most common ocular adverse event reported was conjunctival hyperemia, which was comparable to that observed with Latanoprost. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



